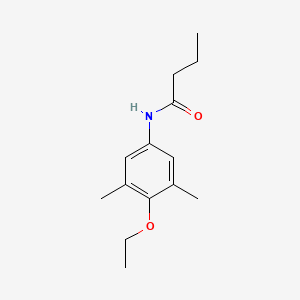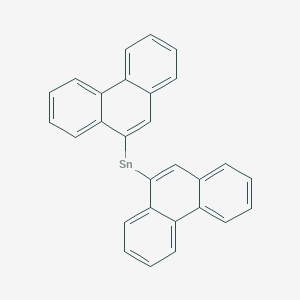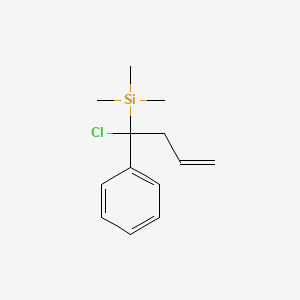
N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenyl ring, a methyl group, and a phenylalaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide typically involves the reaction of 3-butylphenylamine with 2-methylphenylalanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Butylphenyl)-3-methoxybut-2-enamide: Shares a similar butylphenyl structure but differs in the functional groups attached.
N-(3-Butylphenyl)-2-methyl-N~2~-phenylacetamide: Similar in structure but with an acetamide group instead of phenylalaninamide.
Uniqueness
N-(3-Butylphenyl)-2-methyl-N~2~-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
| 90304-82-8 | |
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-anilino-N-(3-butylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O/c1-4-5-10-16-11-9-14-18(15-16)21-19(23)20(2,3)22-17-12-7-6-8-13-17/h6-9,11-15,22H,4-5,10H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
KCXFHQCXQJHINF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)




